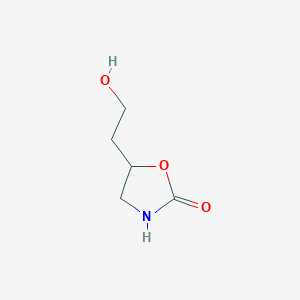
5-(2-Hydroxyethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The presence of the hydroxyethyl group at the 5-position of the oxazolidinone ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one typically involves the reaction of 2-aminoethanol with carbon dioxide or phosgene. One common method includes heating a mixture of urea, ethanolamine, and dimethylformamide to 120°C, maintaining the temperature for 2 hours, and then increasing it to 150-160°C for 6 hours under reflux conditions. After cooling, the dimethylformamide is removed under reduced pressure, and the product is crystallized from anhydrous ethanol .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of readily available 1,2-aminoalcohols as substrates. These substrates can be converted into cyclic carbamates using various reagents and catalysts, such as sodium hydride or triazabicyclodecene .
化学反応の分析
Types of Reactions: 5-(2-Hydroxyethyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The hydrogen atoms on the nitrogen and carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and carbonyl compounds .
科学的研究の応用
5-(2-Hydroxyethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used clinically to treat bacterial infections.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds
作用機序
The mechanism of action of 5-(2-Hydroxyethyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis in bacteria. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .
類似化合物との比較
Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat bacterial infections.
Contezolid: A newer oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness: 5-(2-Hydroxyethyl)oxazolidin-2-one is unique due to the presence of the hydroxyethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC名 |
5-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2,(H,6,8) |
InChIキー |
JSLJYIHELNVYTA-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


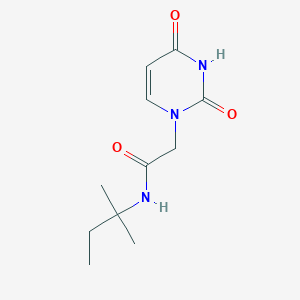
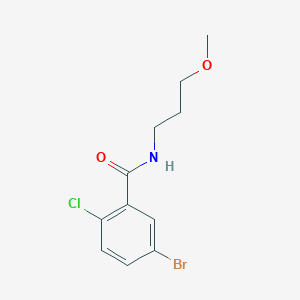
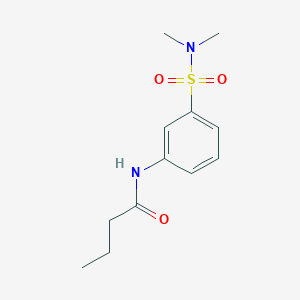
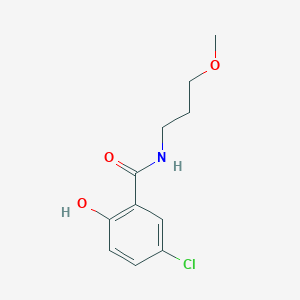

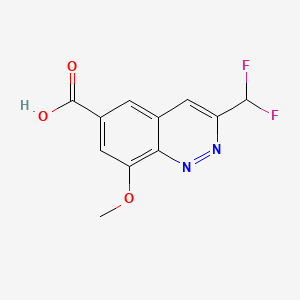
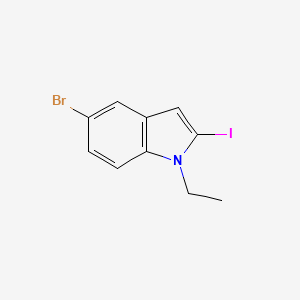
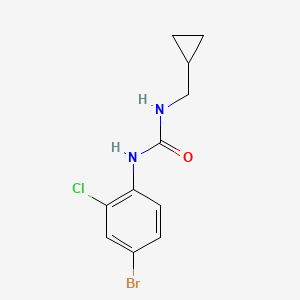


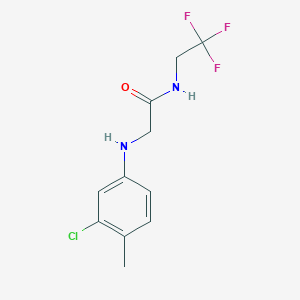
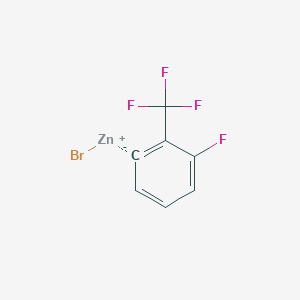
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)

